2,6-Diamino-4-chloropyrimidine 1-oxide
Overview
Description
2,6-Diamino-4-chloropyrimidine 1-oxide is a heterocyclic compound with the molecular formula C4H5ClN4O and a molecular weight of 160.56 g/mol . It is known for its applications in various fields, including medicinal chemistry and material science. This compound is particularly notable for its role as an impurity in the antihypertensive and antialopecia agent Minoxidil .
Mechanism of Action
Target of Action
It is known to be an impurity of the antihypertensive and antialopecia agent minoxidil . Minoxidil primarily acts on arteriolar smooth muscle, causing vasodilation .
Mode of Action
Given its association with Minoxidil, it may share a similar mechanism, which involves direct vasodilation effects on arteriolar smooth muscle .
Biochemical Pathways
Considering its association with minoxidil, it might influence pathways related to blood pressure regulation and hair growth .
Result of Action
As an impurity of Minoxidil, it may share similar effects, such as vasodilation and stimulation of hair growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Diamino-4-chloropyrimidine 1-oxide can be synthesized through the N-oxidation of 2,6-diamino-4-chloropyrimidine. This reaction typically involves the use of hydrogen peroxide (H2O2) in an ethanol solution at 50°C . Spinel chromite nanocatalysts, such as CoCr2O4, have been shown to promote this synthesis efficiently, achieving a yield of 95.6% within 90 minutes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green and efficient catalysts like spinel chromites suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-4-chloropyrimidine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be synthesized through N-oxidation of 2,6-diamino-4-chloropyrimidine.
Nucleophilic Substitution: It can react with nucleophiles like HNR1R2 at elevated temperatures (80°C) to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in ethanol solution at 50°C.
Nucleophilic Substitution: Nucleophiles like HNR1R2 at 80°C.
Major Products Formed
Oxidation: This compound.
Nucleophilic Substitution: Substituted diaminopyrimidine oxides.
Scientific Research Applications
2,6-Diamino-4-chloropyrimidine 1-oxide has several scientific research applications:
Medicinal Chemistry: It is an impurity in Minoxidil, a drug used for treating hypertension and promoting hair growth.
Material Science: The compound’s unique structure makes it useful in the synthesis of various heterocyclic compounds.
Biological Research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,6-Diamino-4-chloropyrimidine 1-oxide is unique due to its specific structure and its role as an impurity in Minoxidil. This distinguishes it from other similar compounds that may not have the same applications or properties .
Biological Activity
2,6-Diamino-4-chloropyrimidine 1-oxide (C4H5ClN4O) is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound features two amino groups at positions 2 and 6, a chlorine atom at position 4, and an N-oxide functional group. Its structural properties enable it to participate in various biological interactions, making it a candidate for therapeutic applications.
The synthesis of this compound typically involves the chlorination of pyrimidine derivatives followed by oxidation processes. The molecular structure is characterized by the following key features:
- Molecular Formula : C4H5ClN4O
- Molecular Weight : 150.56 g/mol
- Functional Groups : Amino groups, N-oxide, and chlorine substituent
The compound can be synthesized through multiple steps involving nucleophilic substitutions and oxidation reactions, often utilizing reagents like phosphorus oxychloride and hydrogen peroxide .
Antimicrobial Properties
Research indicates that derivatives of 2,6-Diamino-4-chloropyrimidine exhibit significant antimicrobial activity. For instance, studies have shown that certain analogs demonstrate effectiveness against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL . The mechanism of action is believed to involve inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway.
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties. It can modulate nitric oxide production, which plays a crucial role in inflammatory responses. In vitro assays have indicated that derivatives can reduce nitric oxide levels, suggesting potential applications in treating various inflammatory conditions.
The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors:
- Dihydrofolate Reductase Inhibition : The compound acts as an inhibitor of DHFR, which is essential for DNA synthesis and cell division in bacteria.
- Nitric Oxide Synthase Modulation : By inhibiting nitric oxide production, the compound may reduce inflammation and tissue damage associated with chronic inflammatory diseases.
Study on Antitubercular Activity
A recent study explored the antitubercular activity of various pyrimidine derivatives including 2,6-Diamino-4-chloropyrimidine. The results indicated that compounds with specific side chains exhibited enhanced binding affinity to DHFR, leading to improved efficacy against Mtb. The study highlighted the importance of structural modifications in optimizing biological activity .
Anti-inflammatory Research
Another investigation focused on the anti-inflammatory effects of the compound in cellular models. It was found that treatment with 2,6-Diamino-4-chloropyrimidine significantly decreased levels of pro-inflammatory cytokines and nitric oxide production in macrophages. This suggests its potential as a therapeutic agent in inflammatory diseases .
Data Summary
Property | Details |
---|---|
Molecular Formula | C4H5ClN4O |
Molecular Weight | 150.56 g/mol |
Antimicrobial Activity (MIC) | 6.25 µg/mL against Mtb |
Anti-inflammatory Mechanism | Nitric oxide synthase inhibition |
Key Applications | Antitubercular and anti-inflammatory |
Properties
IUPAC Name |
6-chloro-3-hydroxy-2-iminopyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4O/c5-2-1-3(6)9(10)4(7)8-2/h1,7,10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYINGSIUJRVKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=N)N=C1Cl)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801204863 | |
Record name | 6-Chloro-2,3-dihydro-3-hydroxy-2-imino-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801204863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34960-71-9, 35139-67-4 | |
Record name | 6-Chloro-2,3-dihydro-3-hydroxy-2-imino-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34960-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 35139-67-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137211 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-2,3-dihydro-3-hydroxy-2-imino-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801204863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Diamino-6-chloropyrimidine-3-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.682 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Pyrimidinamine, 6-chloro-2,3-dihydro-3-hydroxy-2-imino | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.053 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Chloropyrimidine-2,4-diamine 3-oxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY7Z5QM433 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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